molecular formula C9H8FNO3 B8186881 2-Cyclopropoxy-1-fluoro-4-nitrobenzene

2-Cyclopropoxy-1-fluoro-4-nitrobenzene

Cat. No.: B8186881
M. Wt: 197.16 g/mol
InChI Key: BNHSADXTYMEYFK-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-1-fluoro-4-nitrobenzene is an organic compound with the molecular formula C9H8FNO3 It is a derivative of benzene, where the benzene ring is substituted with a cyclopropoxy group, a fluorine atom, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-1-fluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common method is the nitration of 2-Cyclopropoxy-1-fluorobenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions usually require careful temperature control to avoid over-nitration and ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-1-fluoro-4-nitrobenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Cyclopropoxy-1-fluoro-4-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-1-fluoro-4-nitrobenzene involves its functional groups. The nitro group is electron-withdrawing, making the benzene ring more susceptible to nucleophilic attack. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropoxy-1-fluoro-4-nitrobenzene is unique due to the presence of the cyclopropoxy group, which can influence its chemical reactivity and physical properties. This makes it distinct from other fluoronitrobenzene derivatives and potentially useful in specialized applications .

Properties

IUPAC Name

2-cyclopropyloxy-1-fluoro-4-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO3/c10-8-4-1-6(11(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHSADXTYMEYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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